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Compound of Interest

Compound Name: Cerivastatin-D3, Sodium Salt

Cat. No.: B12371765

Get Quote

Executive Summary & Scientific Context
Cerivastatin (formerly Baycol/Lipobay) represents a critical case study in pharmacovigilance.

Withdrawn from the global market in 2001 due to high rates of rhabdomyolysis—particularly

when co-administered with Gemfibrozil—it remains a compound of intense interest for

toxicological research, mechanistic studies of CYP2C8 inhibition, and forensic analysis.

This guide focuses on Cerivastatin-D3, the deuterated stable isotope internal standard (IS)

essential for the precise quantification of Cerivastatin in biological matrices. Unlike structural

analogs (e.g., Atorvastatin) which may suffer from differential ionization efficiency, Cerivastatin-

D3 co-elutes with the analyte, providing real-time correction for matrix effects, extraction

recovery, and ionization suppression.

Chemical Architecture & Isotopic Design
Structural Logic
The reliability of an internal standard hinges on the position of the isotopic label. For

Cerivastatin-D3, the labeling typically occurs at the N-methyl group attached to the central

pyridine ring or the O-methyl group.
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Chemical Formula (Native): C₂₆H₃₄FNO₅

Chemical Formula (D3): C₂₆H₃₁D₃FNO₅

Molecular Weight: ~459.55 Da (Native) vs. ~462.57 Da (D3)

The Deuterium Effect & Stability
The choice of the N-methyl-D3 position is deliberate. Deuterium atoms on methyl groups

attached to heteroatoms (N or O) are generally chemically stable and do not undergo

exchange with solvent protons (unlike hydroxyl or amine protons). However, researchers must

be aware of the Kinetic Isotope Effect (KIE). While D3-labeling minimizes chromatographic

separation from the native analyte (desirable), slight shifts in retention time can occur due to

the slightly lower lipophilicity of C-D bonds compared to C-H bonds.

Structural Visualization
The following diagram illustrates the core structure and the metabolic pathways relevant to the

stability of the molecule.
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Figure 1: Structural relationship and metabolic susceptibility. Note that if the D3 label is on the

N-methyl group, N-demethylation (M-1 pathway) removes the label, distinguishing the

metabolite from the IS.

Analytical Methodology (LC-MS/MS)[3][4][5][6][7][8]
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To achieve high sensitivity (LLOQ ~10-50 pg/mL), a Triple Quadrupole Mass Spectrometer

operating in Multiple Reaction Monitoring (MRM) mode is required.

Mass Spectrometry Parameters
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

Precursor Ion: [M+H]⁺

Quantification Logic: The transition usually involves the loss of the dihydroxyheptanoic acid

side chain or fragmentation of the fluorophenyl moiety.

Table 1: MRM Transitions

Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Role

Cerivastatin 460.4 356.3 ~25 Quantifier

Cerivastatin 460.4 290.2 ~35 Qualifier

Cerivastatin-D3 463.4 359.3 ~25 Internal Standard

Note: The shift from 356 to 359 in the product ion confirms that the D3 label (likely on the N-

methyl or core ring system) is retained in the fragment, ensuring specific tracking.

Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm,

3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Rapid gradient (5% B to 95% B over 3 minutes) is usually sufficient due to the

hydrophobicity of statins.
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Experimental Protocol: Sample Preparation
Given the high protein binding of Cerivastatin (>99%), efficient extraction is critical. While

Protein Precipitation (PPT) is fast, Liquid-Liquid Extraction (LLE) offers cleaner extracts and

better sensitivity.
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Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Cerivastatin quantification.

Step-by-Step Procedure (LLE)
Aliquot: Transfer 100 µL of plasma into a clean glass tube.

IS Spiking: Add 10 µL of Cerivastatin-D3 working solution (e.g., 100 ng/mL). Vortex for 10

seconds.

Acidification: Add 100 µL of 10mM Ammonium Acetate (pH 4.0-4.5). Rationale: Cerivastatin

is a weak acid; lowering pH suppresses ionization of the carboxyl group, improving transfer

into the organic solvent.

Extraction: Add 2 mL of tert-butyl methyl ether (TBME) or a mixture of Diethyl

Ether/Dichloromethane (70:30).

Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer

into a fresh tube.

Drying: Evaporate under a gentle stream of Nitrogen at 40°C.

Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Acetonitrile:Water).

Validation & Quality Control
Isotopic Purity Check
Before running samples, the "Isotopic Contribution" must be calculated.

The Risk: If the Cerivastatin-D3 standard contains >0.5% of non-deuterated (D0)

Cerivastatin, it will contribute to the analyte signal, causing false positives or overestimation

at the LLOQ.

The Test: Inject a high concentration of Cerivastatin-D3 (only) and monitor the transition for

Native Cerivastatin (460->356). The signal should be negligible (<20% of LLOQ response).
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Cross-Talk
Ensure that the mass spectrometer resolution is sufficient. Although D3 adds +3 Da, wide

isolation windows in the quadrupole (e.g., >1.0 Da) can lead to "cross-talk" where the native

analyte signal bleeds into the IS channel or vice versa.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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